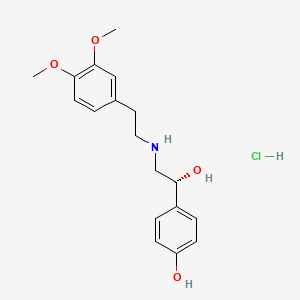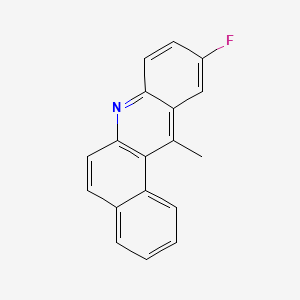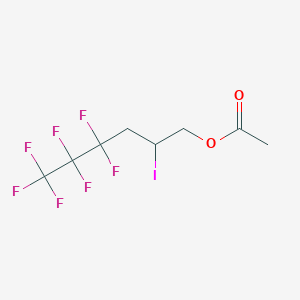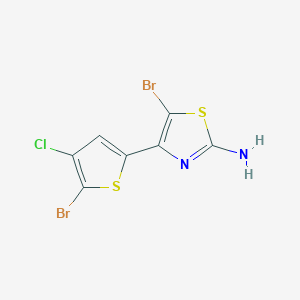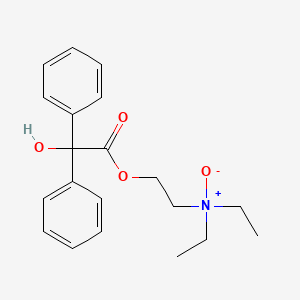
6-Methoxyhexyl(trimethyl)azanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyhexyl(trimethyl)azanium;bromide, also known as hexyl(trimethyl)azanium bromide, is a quaternary ammonium compound. It is characterized by a hexyl chain attached to a trimethylammonium group, with a bromide ion as the counterion. This compound is known for its cationic nature and is often used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyhexyl(trimethyl)azanium;bromide typically involves the quaternization of hexylamine with trimethylamine in the presence of a brominating agent. The reaction can be carried out under mild conditions, often at room temperature, and in a solvent such as methanol or ethanol. The general reaction scheme is as follows:
Hexylamine+Trimethylamine+Brominating Agent→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxyhexyl(trimethyl)azanium;bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Phase Transfer Catalysis: Due to its cationic nature, it can facilitate the transfer of anions between different phases in a reaction mixture.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and sodium thiolate (NaS).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Phase Transfer Catalysis: Often used in conjunction with organic solvents and aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Products include hexyl(trimethyl)azanium hydroxide or hexyl(trimethyl)azanium thiolate.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Applications De Recherche Scientifique
6-Methoxyhexyl(trimethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the stabilization of protein structures and as a reagent in DNA extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 6-Methoxyhexyl(trimethyl)azanium;bromide is primarily based on its cationic nature. It interacts with negatively charged molecules and surfaces, facilitating various chemical and biological processes. In phase transfer catalysis, it helps transfer anions between immiscible phases, enhancing reaction rates. In biological systems, it can stabilize protein structures through hydrophobic and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexyl(trimethyl)azanium chloride
- Hexyl(trimethyl)azanium iodide
- Dodecyl(trimethyl)azanium bromide
Comparison
6-Methoxyhexyl(trimethyl)azanium;bromide is unique due to its specific combination of a hexyl chain and a trimethylammonium group with a bromide counterion. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and stability. For example, dodecyl(trimethyl)azanium bromide has a longer alkyl chain, which can affect its solubility and interaction with biological membranes.
Propriétés
Formule moléculaire |
C10H24BrNO |
|---|---|
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
6-methoxyhexyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C10H24NO.BrH/c1-11(2,3)9-7-5-6-8-10-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
FBJRYEFRYDLURE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCCCCOC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




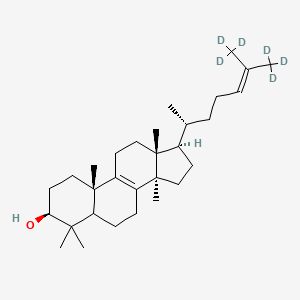



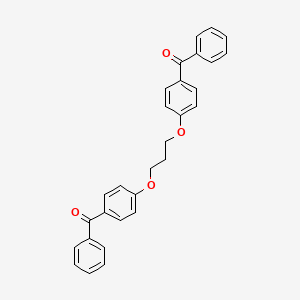
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
